molecular formula C18H20BrNO4S B11645767 Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11645767
M. Wt: 426.3 g/mol
InChI Key: VGBAESYZGWCPOJ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, a propanamido group, and a dimethylthiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Amidation: Formation of the propanamido group through a reaction with a suitable amine.

    Thiophene Ring Formation: Construction of the thiophene ring with dimethyl substitution.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the bromophenoxy group or the carbonyl groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Oxidized thiophene derivatives.

    Reduction Products: Reduced bromophenoxy or carbonyl derivatives.

    Substitution Products: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and reactivity.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The bromophenoxy group can interact with enzymes or receptors, while the thiophene ring may participate in electron transfer processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

  • ETHYL 2-[2-(3-BROMOPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[2-(4-BROMOPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Comparison:

  • Structural Differences: The position of the bromine atom on the phenoxy group varies among these compounds.
  • Reactivity: The reactivity may differ based on the position of the bromine atom, affecting the compound’s chemical and biological properties.
  • Applications: While similar in structure, each compound may have unique applications based on its specific reactivity and interactions.

Properties

Molecular Formula

C18H20BrNO4S

Molecular Weight

426.3 g/mol

IUPAC Name

ethyl 2-[2-(2-bromophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20BrNO4S/c1-5-23-18(22)15-10(2)12(4)25-17(15)20-16(21)11(3)24-14-9-7-6-8-13(14)19/h6-9,11H,5H2,1-4H3,(H,20,21)

InChI Key

VGBAESYZGWCPOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC=CC=C2Br

Origin of Product

United States

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